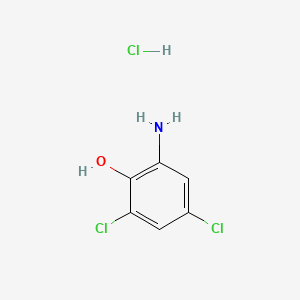

2-Amino-4,6-dichlorophenol hydrochloride

Description

Significance of Aminochlorophenol Derivatives in Organic Synthesis and Industrial Chemistry

Aminochlorophenol derivatives are a class of compounds with considerable importance in both organic synthesis and industrial chemistry. Their utility stems from their reactive nature, which allows them to be key intermediates in the production of a wide array of commercially significant products. These include, but are not limited to, dyes, pesticides, and pharmaceuticals. The specific arrangement of functional groups on the aromatic ring influences the reactivity and potential applications of each derivative. For instance, 2-Amino-4,6-dichlorophenol (B1218851) is a vital precursor in the synthesis of various agrochemicals and is also used in the preparation of novel heteroaryl-substituted Aminoalkyl Azole compounds with pesticidal activity. chemicalbook.com In the pharmaceutical sector, these derivatives are indispensable for creating complex molecules with therapeutic properties.

Historical Context and Evolution of Research on 2-Amino-4,6-dichlorophenol Hydrochloride

The journey of this compound's parent compound, 2-Amino-4,6-dichlorophenol, began in the 19th century. Its initial preparation was documented in chemical literature as early as 1868. Historically, compounds of this nature gained prominence as vital intermediates in the rapidly growing dye industry.

The 20th century witnessed a significant expansion in the applications of chlorinated phenols and their amino derivatives, driven by the growth of the agrochemical and pharmaceutical industries. This broadened utility also led to research into their environmental presence and degradation, as they became recognized as industrial pollutants.

Key milestones in the application of 2-Amino-4,6-dichlorophenol include its identification as an essential raw material for the synthesis of the anthelmintic drug Oxyclozanide, used to treat liver fluke infections in livestock, as reported in a 1967 patent. google.comcionpharma.com Later, a 1987 patent described its use as an intermediate for a synthetic compound containing cyanoformazan, utilized for the determination of magnesium ions. google.com In 2005, its importance was further highlighted in a patent as a crucial intermediate for synthesizing plasminogen amide inhibitors. google.com The hydrochloride form of the compound is particularly stable and is often used in these synthetic processes. drugfuture.com

Current Research Landscape and Emerging Trends for this compound

Current research continues to leverage this compound as a fundamental building block in organic synthesis. A significant area of focus remains its application in the pharmaceutical industry, particularly in the synthesis of heterocyclic compounds, which are scaffolds for many medicinally important molecules. researchgate.netmdpi.com The synthesis of Oxyclozanide from this intermediate is a well-established industrial process. cionpharma.comchemicalbook.com

A notable trend in contemporary research is the development of more sustainable and environmentally friendly synthesis methods for this and related compounds. While traditional methods are effective, the focus is shifting towards greener catalytic systems and solvent choices to minimize the environmental impact of its production. google.com

Furthermore, the unique chemical properties of this compound make it a candidate for exploration in materials science, although this area of research is still in its nascent stages. Toxicological studies also continue to investigate the mechanisms of action of this class of compounds to better understand their biological interactions. nih.gov Future research is anticipated to further explore novel applications of its derivatives in pharmacology and materials science, capitalizing on its versatile chemical structure.

Physicochemical Properties of 2-Amino-4,6-dichlorophenol and its Hydrochloride Salt

| Property | 2-Amino-4,6-dichlorophenol | This compound |

| Molecular Formula | C₆H₅Cl₂NO | C₆H₆Cl₃NO |

| Molecular Weight | 178.02 g/mol drugfuture.com | 214.48 g/mol drugfuture.com |

| Appearance | Long needles from carbon disulfide, warts from benzene (B151609) drugfuture.com | Crystals drugfuture.com |

| Melting Point | 95-96 °C drugfuture.com | Decomposes at 280-285 °C drugfuture.com |

| Solubility | Freely soluble in benzene, somewhat less in carbon disulfide, much less in petroleum ether. drugfuture.com | Soluble in water and alcohol. drugfuture.com |

| Stability | The stability of the free base (snow-white when pure) seems to be impaired by impurities. drugfuture.com | Very stable when pure. The commercial product may be dark brown. drugfuture.com |

Synthesis of 2-Amino-4,6-dichlorophenol

The most common method for the synthesis of 2-Amino-4,6-dichlorophenol is through the reduction of its corresponding nitrophenol, 2,4-dichloro-6-nitrophenol (B1219690). Various reduction methods have been developed, including catalytic hydrogenation. One patented method involves the use of a Ni-B/SiO2 amorphous catalyst, which allows for the reaction to proceed under low hydrogen pressure and offers a more environmentally friendly process with high conversion and selectivity rates. google.com Another approach involves nitrating 2,4-dichlorophenol (B122985) and then reducing the nitro group. google.com

Properties

IUPAC Name |

2-amino-4,6-dichlorophenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO.ClH/c7-3-1-4(8)6(10)5(9)2-3;/h1-2,10H,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERIIOGUYVYCCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208258 | |

| Record name | 2-Amino-4,6-dichlorophenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5959-39-7 | |

| Record name | Phenol, 2-amino-4,6-dichloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5959-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,6-dichlorophenol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4,6-dichlorophenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4,6-dichlorophenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4,6-DICHLOROPHENOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80O80VZX94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodologies for 2 Amino 4,6 Dichlorophenol Hydrochloride

Established Synthetic Pathways to 2-Amino-4,6-dichlorophenol (B1218851) and its Hydrochloride Salt

The production of 2-Amino-4,6-dichlorophenol and its subsequent conversion to the hydrochloride salt involves specific and optimized chemical reactions. These pathways are designed to achieve high yields and purity of the final product.

A primary and widely utilized method for synthesizing 2-Amino-4,6-dichlorophenol is through the reduction of 2,4-dichloro-6-nitrophenol (B1219690). This precursor, a yellow crystalline solid, is converted to the desired aminophenol by reducing the nitro group to an amino group. guidechem.com This transformation can be accomplished using various reducing agents and catalytic systems, which are selected based on efficiency, selectivity, and economic viability.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro compounds. google.com This process involves the use of hydrogen gas in the presence of a metal catalyst. Commonly employed catalysts include Raney nickel, palladium on charcoal (Pd/C), and platinum oxide.

The hydrogenation of 2,4-dichloro-6-nitrophenol to 2-amino-4,6-dichlorophenol has been successfully achieved using a palladium on carbon catalyst. prepchem.com In a typical procedure, a slurry of 2,4-dichloro-6-nitrophenol and 5% palladium on carbon in glacial acetic acid is subjected to a hydrogen atmosphere at room temperature. prepchem.com The reaction proceeds until the complete uptake of hydrogen, yielding a quantitative amount of the product. prepchem.com Another study demonstrated the effectiveness of a Ni-B amorphous alloy catalyst for this hydrogenation, achieving 100% conversion of 2,4-dichloro-6-nitrophenol and 98% selectivity for 2-amino-4,6-dichlorophenol under optimized conditions of 15% Ni, 4% B, 3% catalyst mass, 0.5 MPa hydrogen pressure, and a reaction temperature of 333 K. researchgate.net

The general catalytic hydrogenation of nitrophenols has been extensively studied. For instance, palladium/graphene (Pd/G) nanocomposites have shown high activity and stability in the hydrogenation of various nitrophenols. rsc.org While not specific to the dichlorinated analog, these studies provide insight into the efficiency of such catalytic systems. The reaction kinetics often follow a pseudo-first-order reaction with respect to the nitrophenol. rsc.org

| Catalyst | Precursor | Reaction Conditions | Yield/Selectivity | Reference |

|---|---|---|---|---|

| 5% Palladium on Carbon | 2,4-dichloro-6-nitrophenol | Glacial acetic acid, 40 psi H₂, room temperature | Quantitative | prepchem.com |

| Ni-B/SiO₂ amorphous alloy | 2,4-dichloro-6-nitrophenol | 15% Ni, 4% B, 0.5 MPa H₂, 333 K | 100% conversion, 98% selectivity | researchgate.net |

| Palladium/Graphene (Pd/G) | Nitrophenols (general) | Aqueous solution with NaBH₄ or methanol (B129727) with H₂ | High activity and stability | rsc.org |

Inorganic reducing agents offer an alternative to catalytic hydrogenation, particularly when specific functional group tolerance is required. Stannous chloride (tin(II) chloride) and hydrazine (B178648) hydrate (B1144303) are two such reagents that have been effectively used for the reduction of aromatic nitro compounds. scispace.comjst.go.jp

Stannous chloride is a classic reagent for the selective reduction of nitro groups to amines. wikipedia.orgacsgcipr.org The reaction is typically carried out in an acidic medium, and while effective, it can generate significant tin-based waste products. acsgcipr.org The reduction of nitroarenes with stannous chloride can sometimes lead to unexpected cyclization products, depending on the substrate's structure. mtu.edu

Hydrazine hydrate is another powerful reducing agent used in the presence of a catalyst, such as iron powder or a CeO2–SnO2 mixed oxide. jst.go.jpresearchgate.netgoogle.com This method has been applied to a wide variety of nitro compounds, including nitrophenols, to produce the corresponding amines in good yields. jst.go.jpniscpr.res.in For example, the reduction of various nitrophenols to aminophenols has been achieved with high yields using a zinc/hydrazine system in methanol at room temperature. niscpr.res.in Nano-supported nickel catalysts have also been utilized with hydrazine hydrate as a hydrogen source for the reduction of p-nitrophenol, demonstrating high conversion rates. tandfonline.com

| Reducing Agent/System | Precursor | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Stannous Chloride (SnCl₂) | Aromatic Nitro Compounds (general) | Ethanol (B145695), ultrasonic irradiation, 30°C | Yields vary (39-98%) | scispace.com |

| Hydrazine Hydrate/Zinc Dust | o-Nitrophenol | Methanol, room temperature | 93% | niscpr.res.in |

| Hydrazine Hydrate/Iron Powder | Nitrobenzene | - | Good yield | jst.go.jp |

| Hydrazine Hydrate/Nano Ni on Al₂O₃ | p-Nitrophenol | Methanol, 80°C | Almost 100% | tandfonline.com |

An alternative synthetic strategy involves the introduction of chlorine atoms onto a simpler aromatic precursor, followed by chemical transformations to arrive at the target molecule. These multi-step syntheses allow for the construction of the desired substitution pattern on the benzene (B151609) ring.

One route begins with the chlorination of p-nitrophenol. The presence of the nitro group deactivates the benzene ring, making chlorination challenging. google.com However, under specific conditions, dichlorination can be achieved. The chlorination of p-nitrophenol with chlorine gas can lead to the formation of 2,6-dichloro-4-nitrophenol (B181596). google.commdpi.com This intermediate can then be reduced to 2,6-dichloro-4-aminophenol, an isomer of the target compound. It is important to control the reaction conditions to favor the desired isomer, as other chlorinated nitrophenols can also be formed. mdpi.com The use of an amine catalyst during the chlorination of nitrophenols can modify the selectivity of the reaction. google.com

A more intricate but effective pathway starts with p-nitroaniline. This compound is first chlorinated to produce 2,6-dichloro-4-nitroaniline (B1670479). patsnap.com A patent describes a process where p-nitroaniline is dissolved in methanol and treated with chlorine gas at 55-60°C to yield 2,6-dichloro-4-nitroaniline with a purity of 98.4% and a molar yield of 96.62%. patsnap.com

The resulting 2,6-dichloro-4-nitroaniline then undergoes a diazonium hydrolysis reaction. This involves treating the aniline (B41778) derivative with a nitrosating agent, such as nitrosylsulfuric acid, in the presence of sulfuric acid and a solvent like toluene (B28343), to form a diazonium salt. patsnap.com This salt is then hydrolyzed to replace the amino group (via the diazonium group) with a hydroxyl group, yielding 2,6-dichloro-4-nitrophenol. This intermediate is subsequently reduced to 2,6-dichloro-4-aminophenol. patsnap.com While this route leads to an isomer, similar principles of chlorination followed by functional group manipulation are applicable in the broader context of synthesizing chlorinated aminophenols.

Chlorination and Subsequent Functional Group Interconversion Routes

Nitration of 2,6-Dichlorophenol (B41786) followed by Reduction

A prevalent and well-documented synthetic route to obtain 2-Amino-4,6-dichlorophenol involves a two-step process starting from 2,6-Dichlorophenol. patsnap.comgoogle.com

The first step is the nitration of 2,6-Dichlorophenol to produce the intermediate, 2,6-dichloro-4-nitrophenol. guidechem.com This reaction is typically carried out by treating 2,6-Dichlorophenol with a nitrating agent, such as nitric acid. guidechem.comgoogle.com The regioselectivity of this reaction is high, with the nitro group (-NO₂) being directed almost exclusively to the para-position (position 4) of the phenol (B47542) ring. This is due to the ortho, para-directing effect of the hydroxyl (-OH) group and the deactivating, yet ortho, para-directing nature of the chlorine atoms. The two chlorine atoms at positions 2 and 6 sterically hinder the ortho positions, making the para position the most favorable site for electrophilic substitution. One method describes dissolving 2,6-Dichlorophenol in a solvent like carbon tetrachloride and then adding 68% nitric acid at a controlled temperature of about 35°C, resulting in a 99.5% purity of 2,6-dichloro-4-nitrophenol. guidechem.com

The second step is the reduction of the nitro group of 2,6-dichloro-4-nitrophenol to an amino group (-NH₂). This transformation can be achieved using several reducing agents and methods:

Catalytic Hydrogenation : This is a common method where the nitrophenol intermediate is hydrogenated in the presence of a catalyst. guidechem.comgoogle.com For instance, the reaction can be performed using a homemade catalyst in a reactor under hydrogen pressure (e.g., 2 MPa) and elevated temperature (e.g., 80°C). guidechem.com Another approach uses a platinum-on-carbon catalyst in a diethylene glycol ether solvent. google.com A described lab-scale synthesis involves using a 5% palladium on carbon catalyst in glacial acetic acid under 40 psi of hydrogen, which results in a quantitative yield of the product. prepchem.com

Chemical Reduction : Alternatively, chemical reducing agents can be employed. One such method uses hydrazine hydrate in the presence of a catalyst at high temperatures. google.com Another example involves using sodium bisulfite in a mixture of ethanol and water. chemicalbook.com

Finally, treatment with hydrochloric acid yields the desired 2-Amino-4,6-dichlorophenol hydrochloride salt. chemicalbook.com

Advanced Synthetic Approaches and Reaction Condition Optimization

High-Yield and High-Purity Synthesis Techniques

Achieving high yield and purity is critical for industrial applications. This is accomplished by carefully optimizing reaction conditions such as catalyst choice, solvent, temperature, and pressure. For the reduction of 2,6-dichloro-4-nitrophenol, various catalytic systems have been developed to maximize yield and product quality.

One approach describes using a homemade catalyst for hydrogenation in toluene, achieving a total yield of 77.3% and a purity of 99.3% (as measured by HPLC) for the final product, 4-Amino-2,6-dichlorophenol (B1218435). guidechem.com Another method, employing hydrazine hydrate as the reducing agent in ethanol with a restorative catalyst, yielded the product with 99.2% purity. guidechem.com A patented process using a Ni-B/SiO₂ amorphous catalyst for the reduction of 2,4-dichloro-6-nitrophenol reported a conversion rate of 100% and a selectivity of up to 98% for the desired aminophenol. google.com

Below is a table summarizing various synthesis conditions and their reported outcomes.

Table 1: Comparison of Synthesis Conditions for 2-Amino-4,6-dichlorophenol

| Starting Material | Reaction Step | Catalyst/Reagent | Solvent | Temperature | Pressure | Purity | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 2,6-Dichlorophenol | Nitration | 68% Nitric Acid | Carbon Tetrachloride | 35°C | N/A | 99.5% (intermediate) | 99.5% (intermediate) | guidechem.com |

| 2,6-dichloro-4-nitrophenol | Hydrogenation | "Homemade catalyst" | Toluene | 90°C | 1.0 MPa | 99.3% | 77.3% (total) | guidechem.com |

| 2,6-dichloro-4-nitrophenol | Reduction | Hydrazine Hydrate | Ethanol | 75°C | N/A | 99.2% | N/A | guidechem.com |

| 2,4-dichloro-6-nitrophenol | Reduction | 5% Pd/C | Glacial Acetic Acid | Room Temp. | 40 psi | N/A | Quantitative | prepchem.com |

| 2,6-dichloro-4-nitrophenol | Hydrogenation | Platinum on Carbon | Diethylene glycol ether | 80°C | N/A | 98% | 91% | google.com |

Process Flow Simplification and Continuous Synthesis Methodologies

Simplifying the production process is a key goal to reduce cost, time, and environmental impact. One patented method achieves this by strategically selecting solvents to eliminate entire steps from the workflow. patsnap.com This process starts with p-nitroaniline and involves chlorination, diazonium hydrolysis, and hydrogenation. By using toluene as the solvent for the diazotization and hydrolysis steps, the resulting organic layer containing the intermediate can be directly used for the subsequent hydrogenation step. patsnap.com This "telescoping" of reactions avoids the need for water vapor distillation, which in turn reduces energy consumption and the risks associated with distillation. patsnap.com

Stereochemical Control and Regioselectivity in Analogous Reactions

For the synthesis of this compound, stereochemical control is not a relevant factor as the molecule is achiral and does not possess any stereocenters.

However, regioselectivity is a crucial aspect of the synthesis, particularly during the nitration of 2,6-Dichlorophenol. As discussed in section 2.1.2.3, the directing effects of the existing substituents on the aromatic ring guide the incoming nitro group specifically to the para-position, leading to the formation of 2,6-dichloro-4-nitrophenol with high selectivity. guidechem.comgoogle.com This inherent regioselectivity simplifies the synthesis and purification process by minimizing the formation of unwanted isomers. google.com

While not applicable to this specific compound, stereochemical and regiochemical control are paramount in the synthesis of more complex chemical analogs used in pharmaceuticals and agrochemicals, where specific isomers are often responsible for the desired biological activity.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of industrial chemicals like this compound.

Solvent Selection for Enhanced Sustainability

In the synthesis of 2-Amino-4,6-dichlorophenol, strategic solvent selection has been shown to enhance sustainability. patsnap.com For example:

Methanol can be used as a solvent for the chlorination step in one synthetic route. A key advantage is that the filtrate containing methanol can be recycled and reused in subsequent batches, which significantly reduces solvent waste. patsnap.com

Toluene is employed as a solvent in the diazotization and hydrogenation steps. guidechem.compatsnap.com Its use allows for the direct processing of the organic layer from one step to the next, eliminating the need for energy-intensive distillation to remove the solvent between steps. patsnap.com This simplification reduces energy consumption and process risk. patsnap.com

Water can sometimes be used to improve reaction outcomes. In certain reactions, conducting them in the presence of water can prevent unwanted side reactions, such as polymerization, by dissolving byproducts like HCl as they form. nih.gov

Catalyst Development for Environmentally Benign Processes (e.g., Ni-B/SiO2 amorphous catalyst)

The development of efficient and environmentally friendly catalysts is a cornerstone of green chemistry, and its application to the synthesis of this compound is a significant advancement. A notable example is the use of a Nickel-Boron/Silicon Dioxide (Ni-B/SiO2) amorphous catalyst for the reduction of 2,4-dichloro-6-nitrophenol. google.com

This catalytic system offers several advantages over traditional methods. Amorphous catalysts, like Ni-B/SiO2, possess a disordered atomic structure, which can lead to a higher density of active sites and enhanced catalytic activity compared to their crystalline counterparts. tandfonline.com The use of silica (B1680970) (SiO2) as a support provides a large surface area for the catalyst, further improving its efficiency. google.comtandfonline.com

Research has demonstrated that the Ni-B/SiO2 amorphous catalyst facilitates the hydrogenation of 2,4-dichloro-6-nitrophenol under relatively mild conditions. google.com This method allows for the use of lower hydrogen pressure, which can reduce equipment investment and enhance operational safety. google.com A Chinese patent describes a method where the reaction is carried out in an autoclave using a polar solvent like ethanol. google.com The process achieves a high conversion rate of the starting material and excellent selectivity for the desired product, 2-Amino-4,6-dichlorophenol. google.com

The specific composition of the catalyst, with a defined mass ratio of nickel, boron, and silicon dioxide, is crucial for its performance. google.com The preparation of the catalyst itself involves the chemical reduction of nickel ions loaded onto activated silica. google.com

The table below summarizes typical reaction parameters and outcomes for the synthesis of 2-Amino-4,6-dichlorophenol using a Ni-B/SiO2 amorphous catalyst, based on findings from patent literature. google.com

Table 1: Reaction Parameters for Catalytic Hydrogenation with Ni-B/SiO2

| Parameter | Value/Condition |

|---|---|

| Catalyst | Ni-B/SiO2 Amorphous Catalyst |

| Precursor | 2,4-dichloro-6-nitrophenol |

| Solvent | Ethanol |

| Hydrogen Pressure | 0.5 - 1.0 MPa |

| Temperature | 333 - 353 K (60 - 80 °C) |

| Stirring Speed | ≥ 500 r/min |

| Conversion Rate | ~100% |

| Selectivity | up to 98% |

Waste Minimization and By-product Management Strategies

Effective waste minimization and by-product management are critical for the sustainable production of this compound. The primary strategy involves designing processes that are inherently cleaner and allow for the recycling and reuse of materials.

The synthesis route utilizing the Ni-B/SiO2 amorphous catalyst is described as a "pollution-free clean production process" because it generates no waste residue, waste gas, or waste liquid. google.com A key feature of this process is the ability to recover and recycle both the solvent and the catalyst for subsequent batches, which significantly reduces waste and lowers production costs. google.com

Another patented method focuses on the efficient separation of the final product to ensure high purity and minimize waste. google.com This process involves nitration of 2,6-dichlorophenol followed by reduction. google.com The use of specific reactors, like a kettle reactor for nitration and a tower reactor for reduction, is designed for efficiency. google.com The method also incorporates steps for catalyst recovery through washing and solvent recovery via layering in a standing tank, which helps in minimizing the final waste output. google.com

The table below outlines various strategies employed for waste minimization in the synthesis of 2-Amino-4,6-dichlorophenol and its precursors.

Table 2: Waste Minimization and By-product Management Techniques

| Technique | Description | Benefit | Source |

|---|---|---|---|

| Catalyst Recycling | The Ni-B/SiO2 catalyst is filtered out after the reaction and can be reused in subsequent batches. | Reduces solid waste and lowers raw material costs. | google.com |

| Solvent Recycling | Solvents such as ethanol, methanol, and toluene are recovered (e.g., via distillation or layering) and reused. | Minimizes liquid waste and reduces the need for fresh solvent. | google.compatsnap.com |

| Process Integration | The organic layer from one step (e.g., diazotization) is used directly in the next step (e.g., hydrogenation). | Simplifies the process, reduces separation steps, and minimizes waste generation. | patsnap.com |

| Elimination of Distillation | Using toluene as a solvent in diazotization avoids the need for water vapor distillation. | Reduces energy consumption and potential for thermal decomposition by-products. | patsnap.com |

| Optimized Separation | Product precipitation and filtration are used to isolate the pure compound, and by-products are managed through dedicated recovery systems. | Increases product yield and purity while facilitating the management of by-products. | google.comgoogle.com |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-4,6-dichlorophenol |

| 2,4-dichloro-6-nitrophenol |

| Nickel-Boron/Silicon Dioxide (Ni-B/SiO2) |

| Nickel |

| Boron |

| Silicon Dioxide |

| Ethanol |

| Hydrogen |

| p-nitroaniline |

| Methanol |

| Toluene |

| 2,6-dichlorophenol |

| Nitric Acid |

Advanced Structural Investigations and Spectroscopic Characterization of 2 Amino 4,6 Dichlorophenol Hydrochloride

X-ray Crystallographic Analysis and Crystal Engineering

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. However, a review of scientific and crystallographic databases indicates that a solved crystal structure for 2-Amino-4,6-dichlorophenol (B1218851) hydrochloride has not been reported. The following sections describe the analyses that would be performed if such data were available.

Molecular Conformation and Planarity in the Solid State

An X-ray crystallographic study would provide precise measurements of bond lengths, bond angles, and torsion angles, which dictate the molecule's conformation. The inherent planarity of the phenol (B47542) ring is expected, though minor deviations could be induced by the steric bulk of the chlorine, amino, and hydroxyl substituents. In the case of its isomer, 4-Amino-2,6-dichlorophenol (B1218435), the molecule is observed to be planar, with a mean deviation from planarity for the non-hydrogen atoms of 0.020 Å. iucr.orgresearchgate.net A key point of analysis for 2-Amino-4,6-dichlorophenol hydrochloride would be the orientation of the ortho-amino and hydroxyl groups and whether intramolecular hydrogen bonding influences their conformation relative to the ring.

Intermolecular Interactions: Hydrogen Bonding Networks (O-H...N, N-H...O) and Supramolecular Assembly

The presence of both hydrogen bond donors (-OH and -NH₃⁺ groups in the hydrochloride salt) and acceptors (the oxygen atom and chloride ion) suggests that this compound would form extensive intermolecular hydrogen bonds. These interactions are crucial in directing the assembly of molecules into a stable, three-dimensional supramolecular architecture. One could anticipate various hydrogen bonding motifs, including O-H···Cl, N-H···O, and N-H···Cl interactions, creating complex one-, two-, or three-dimensional networks. mdpi.com

For comparison, the crystal structure of the isomer 4-Amino-2,6-dichlorophenol reveals that intermolecular O-H···N hydrogen bonds result in infinite chains, which are further linked by N-H···O hydrogen bonds to form sheets. iucr.orgresearchgate.net The specific chloro-substitution in this isomer prevents a fully saturated hydrogen-bonding network. iucr.org

Crystal Packing Analysis and Unit Cell Parameters

The determination of the unit cell parameters (the dimensions a, b, c, and angles α, β, γ of the repeating unit) and the crystal system is fundamental to crystallographic analysis. This data, along with the identification of the space group, describes the symmetry and packing of the molecules within the crystal lattice. Without experimental data for this compound, these parameters cannot be provided.

For illustrative purposes, the crystallographic data for the isomer, 4-Amino-2,6-dichlorophenol, is presented below.

| Crystal Data for 4-Amino-2,6-dichlorophenol | |

| Formula | C₆H₅Cl₂NO |

| Molecular Weight | 178.02 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 4.6064 (5) |

| b (Å) | 11.7569 (12) |

| c (Å) | 13.2291 (13) |

| β (°) ** | 96.760 (5) |

| Volume (ų) ** | 711.47 (13) |

| Z | 4 |

| Data sourced from IUCr Journals. iucr.org |

Advanced Spectroscopic Studies for Structural Elucidation Beyond Identification

High-Resolution NMR Spectroscopy for Isotopic Enrichment and Dynamic Studies

While standard ¹H and ¹³C NMR are used for routine structural confirmation, advanced high-resolution NMR techniques could provide deeper insights into the dynamics of this compound. For instance, variable-temperature NMR studies could be employed to investigate the rotational barriers of the amino and hydroxyl groups. Furthermore, studies involving isotopic enrichment (e.g., with ¹⁵N or ¹³C) would allow for more precise measurements of coupling constants and could be used in solid-state NMR to probe intermolecular distances and molecular packing. Currently, such specific studies for this compound are not available in the literature.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Hydrogen Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for analyzing molecular structure, particularly for studying hydrogen bonding. researchgate.netresearchgate.net In the FT-IR spectrum of a phenol, the O-H stretching vibration typically appears as a broad band, the position and shape of which are highly sensitive to hydrogen bonding. Similarly, the N-H stretching vibrations of the aminium group (NH₃⁺) in the hydrochloride salt would provide information about its interactions within the crystal lattice.

A detailed analysis comparing the spectra of the solid-state sample with that of a dilute solution in a non-polar solvent could help differentiate between intra- and intermolecular hydrogen bonds. While FT-IR and Raman spectra for related compounds like 2,6-dichlorophenol (B41786) and 4-Amino-2,6-dichlorophenol are available, a detailed conformational and hydrogen bond analysis for this compound has not been published. researchgate.netnist.gov

Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable analytical technique for elucidating the structure of this compound. It provides precise information on the compound's molecular weight, elemental composition through isotopic patterns, and structural features via fragmentation analysis. When coupled with techniques like Gas Chromatography (GC-MS), it allows for the detailed study of the molecule's behavior upon ionization. sciencepublishinggroup.com

The molecular weight of the free base, 2-Amino-4,6-dichlorophenol, is 178.02 g/mol (C₆H₅Cl₂NO), while the hydrochloride salt has a molecular weight of 214.48 g/mol (C₆H₅Cl₂NO·HCl). drugfuture.com In typical electron ionization (EI) or electrospray ionization (ESI) mass spectrometry, the analysis focuses on the protonated molecule [M+H]⁺ of the free base, which would appear at a mass-to-charge ratio (m/z) of approximately 178. chemicalbook.com

Isotopic Pattern Analysis

A key feature in the mass spectrum of 2-Amino-4,6-dichlorophenol is its distinctive isotopic pattern, which arises from the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The presence of two chlorine atoms in the molecule results in a characteristic cluster of peaks for the molecular ion and its fragments.

The molecular ion (M⁺) peak will be accompanied by an (M+2)⁺ peak and an (M+4)⁺ peak.

The M⁺ peak corresponds to the molecule containing two ³⁵Cl atoms.

The (M+2)⁺ peak corresponds to the molecule containing one ³⁵Cl and one ³⁷Cl atom.

The (M+4)⁺ peak corresponds to the molecule containing two ³⁷Cl atoms.

The theoretical intensity ratio of these peaks can be calculated using binomial expansion. For a molecule with two chlorine atoms, the expected ratio of M⁺ : (M+2)⁺ : (M+4)⁺ is approximately 9:6:1. This signature pattern is a powerful tool for confirming the presence of two chlorine atoms in the structure of the analyte and its fragments. Studies on related dichlorophenol isomers confirm that the isotopic abundance ratios are a critical aspect of their GC-MS analysis. sciencepublishinggroup.comresearchgate.net

Interactive Data Table: Theoretical Isotopic Distribution for the Molecular Ion of 2-Amino-4,6-dichlorophenol (C₆H₅Cl₂NO)

| Ion | Corresponding Isotopes | Theoretical m/z | Relative Intensity (%) |

| M⁺ | C₆H₅³⁵Cl₂NO | ~177 | 100.0 |

| (M+1)⁺ | ¹³CC₅H₅³⁵Cl₂NO | ~178 | 6.7 |

| (M+2)⁺ | C₆H₅³⁵Cl³⁷ClNO | ~179 | 65.8 |

| (M+3)⁺ | ¹³CC₅H₅³⁵Cl³⁷ClNO | ~180 | 4.3 |

| (M+4)⁺ | C₆H₅³⁷Cl₂NO | ~181 | 10.7 |

Note: The m/z values are nominal and based on the most abundant isotopes of C, H, N, and O. The relative intensities are calculated based on natural isotopic abundances. The (M+1) peak intensity is primarily due to the natural abundance of ¹³C.

Fragmentation Pathway Analysis

Upon ionization in a mass spectrometer, 2-Amino-4,6-dichlorophenol undergoes fragmentation, breaking into smaller, charged ions. The analysis of these fragments provides a roadmap to the molecule's original structure. The fragmentation is influenced by the functional groups present: the aromatic ring, hydroxyl group, amino group, and chlorine atoms.

Common fragmentation patterns for aromatic amines and phenols include:

Alpha-Cleavage: For aliphatic amines, α-cleavage next to the nitrogen atom is a dominant fragmentation pathway. miamioh.edulibretexts.org In this aromatic amine, cleavage of bonds adjacent to the ring is more complex.

Loss of Small Molecules: Fragmentation often proceeds via the loss of stable neutral molecules. For 2-Amino-4,6-dichlorophenol, potential losses include hydrogen cyanide (HCN) from the amine and aromatic ring, and carbon monoxide (CO) or a formyl radical (CHO) from the phenolic structure. libretexts.org

Cleavage of Halogens: The C-Cl bond can cleave, leading to the loss of a chlorine radical (Cl•), which would result in a fragment at [M-35]⁺ or [M-37]⁺. Subsequent loss of the second chlorine atom is also possible.

Ring Fragmentation: The aromatic ring itself can break apart after initial fragmentations.

Based on the structure and general fragmentation rules, a plausible fragmentation pathway for 2-Amino-4,6-dichlorophenol (M⁺ ≈ m/z 177) could involve an initial loss of CO (m/z 28) from the phenol moiety, followed by the loss of HCN (m/z 27) from the amine portion. Fragmentation of related dichlorophenols has been shown to produce ions corresponding to the loss of chlorine and subsequent ring cleavages. researchgate.net

UV-Vis Spectroscopy for Electronic Transitions and Solvent Effects

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The spectrum of 2-Amino-4,6-dichlorophenol is characterized by absorption bands resulting from electronic transitions within the molecule, specifically involving the π-electron system of the benzene (B151609) ring and the non-bonding (n) electrons of the heteroatom substituents (-OH, -NH₂, -Cl).

The primary electronic transitions observed in molecules like this are:

π → π Transitions:* These high-energy transitions occur within the aromatic ring. The presence of substituents like -OH and -NH₂, which are auxochromes, can shift these absorption maxima to longer wavelengths (bathochromic shift) and increase their intensity (hyperchromic effect).

n → π Transitions:* These transitions involve promoting a non-bonding electron from the oxygen of the hydroxyl group or the nitrogen of the amino group to an anti-bonding π* orbital of the aromatic ring. These are typically lower in energy than π → π* transitions and appear at longer wavelengths, though often with lower intensity. ijiset.com

Studies on structurally similar compounds like 2-aminophenol (B121084) and various chlorophenols show characteristic absorption maxima in the UV region, confirming the influence of these functional groups on the electronic spectra. researchgate.netresearchgate.net For instance, the UV spectrum of 2,6-dichlorophenol shows absorption peaks around 285 nm, 278 nm, and 205 nm. researchgate.net The addition of an amino group, as in 2-Amino-4,6-dichlorophenol, is expected to further modify these absorption bands.

Solvent Effects (Solvatochromism)

The position and intensity of absorption bands in the UV-Vis spectrum of 2-Amino-4,6-dichlorophenol are sensitive to the polarity of the solvent used for the analysis. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the molecule. researchgate.net

Polar Protic vs. Aprotic Solvents: The behavior of the absorption bands can differ significantly between polar protic solvents (e.g., ethanol (B145695), water) and polar aprotic solvents (e.g., DMSO, DMF). ijiset.comresearchgate.net Polar protic solvents can form hydrogen bonds with the -OH and -NH₂ groups, which can stabilize the ground state and affect the energy required for electronic transitions. youtube.com

Bathochromic and Hypsochromic Shifts:

For π → π transitions*, an increase in solvent polarity typically leads to a small bathochromic (red) shift, as the more polar excited state is stabilized more than the ground state.

For n → π transitions*, increasing solvent polarity generally causes a hypsochromic (blue) shift. This is because the non-bonding electrons in the ground state are stabilized by hydrogen bonding with polar protic solvents, increasing the energy gap to the excited state. biointerfaceresearch.com

Experimental studies on related substituted phenols have demonstrated these solvent-induced shifts. researchgate.netbiointerfaceresearch.com Therefore, when analyzing 2-Amino-4,6-dichlorophenol, the choice of solvent is critical and must be reported with the spectral data.

Interactive Data Table: Expected UV-Vis Absorption and Solvent Effects for 2-Amino-4,6-dichlorophenol

| Transition Type | Expected Wavelength Region (nm) | Effect of Increasing Solvent Polarity | Rationale |

| π → π | 200 - 300 | Bathochromic Shift (to longer λ) | The excited state is more polar than the ground state and is stabilized by polar solvents. |

| n → π | > 280 | Hypsochromic Shift (to shorter λ) | The ground state is stabilized by hydrogen bonding with polar protic solvents, increasing the transition energy. |

Note: The expected wavelength regions are estimates based on data from structurally related compounds like aminophenols and dichlorophenols. researchgate.netresearchgate.net

Theoretical and Computational Chemistry Studies of 2 Amino 4,6 Dichlorophenol Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental theoretical tools for investigating molecular properties, providing a deeper understanding of electronic structure and reactivity. These methods are essential for predicting characteristics that may be challenging to measure experimentally.

Density Functional Theory (DFT) is a prominent computational method used to model the electronic structure of molecules. researchgate.net This approach allows for the calculation of various electronic properties, the optimization of molecular geometry to find the most stable conformation (lowest energy state), and the prediction of vibrational frequencies corresponding to infrared and Raman spectra.

For 2-Amino-4,6-dichlorophenol (B1218851) hydrochloride, a DFT study would begin by optimizing the molecule's geometry. This process determines the most stable three-dimensional arrangement of its atoms, providing precise bond lengths, bond angles, and dihedral angles. Following optimization, calculations can determine key electronic parameters. The energy of the Highest Occupied Molecular Orbital (HOMO) indicates the ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, DFT is used to calculate harmonic vibrational frequencies. These theoretical frequencies correspond to the vibrational modes of the molecule, such as the O-H and N-H stretching of the hydroxyl and amino groups, C-H stretching of the aromatic ring, and C-Cl stretching. These calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra.

Below is an interactive table illustrating the type of electronic properties that would be calculated in a typical DFT study for this compound.

| Property | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.6 eV |

| Dipole Moment | A measure of the net molecular polarity. | 3.5 D |

| Total Energy | The global minimum energy of the optimized structure. | -1226.7 a.u. |

Note: The values in this table are illustrative and representative of what a DFT study would provide, as specific peer-reviewed calculations for this exact molecule are not broadly available.

Ab initio methods are a class of quantum chemistry calculations that rely on first principles, without the use of experimental data. These methods are crucial for predicting molecular properties and reactivity with high accuracy. While computationally more demanding than DFT, they provide a rigorous framework for understanding molecular behavior.

For 2-Amino-4,6-dichlorophenol hydrochloride, ab initio calculations can be used to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electron density around the molecule, identifying electron-rich and electron-deficient regions.

Nucleophilic Sites: The MEP map would likely show negative potential (electron-rich areas) around the oxygen and nitrogen atoms, indicating these as probable sites for electrophilic attack.

Electrophilic Sites: Positive potential (electron-deficient areas) would be expected around the hydrogen atoms of the amino and hydroxyl groups, making them susceptible to nucleophilic attack.

Such predictions are vital for understanding how the molecule interacts with other chemical species, including potential reactants or biological targets.

A key application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.

Vibrational Spectroscopy (FTIR and Raman): DFT calculations are used to simulate infrared and Raman spectra by computing harmonic vibrational frequencies. However, theoretical harmonic frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and the use of incomplete basis sets. To improve accuracy, these calculated frequencies are typically scaled using a specific factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to achieve better agreement with experimental spectra. researchgate.net This allows for the confident assignment of vibrational bands observed in experimental FTIR and FT-Raman spectra.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts. researchgate.net This method computes the isotropic magnetic shielding tensors for each nucleus. These absolute values are then converted into chemical shifts (δ) relative to a reference standard like Tetramethylsilane (TMS), which is calculated at the same level of theory. For 2-Amino-4,6-dichlorophenol, ¹H NMR spectrum predictions would show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups, while ¹³C NMR predictions would show six unique signals for the aromatic carbons. researchgate.net

The table below illustrates a hypothetical comparison between predicted and experimental spectroscopic data.

| Spectroscopic Data | Predicted Value (Illustrative) | Typical Experimental Range |

| FTIR: O-H Stretch | 3550 cm⁻¹ (scaled) | 3200-3600 cm⁻¹ |

| FTIR: N-H Stretch | 3450, 3360 cm⁻¹ (scaled) | 3300-3500 cm⁻¹ |

| ¹H NMR: Ar-H | 7.1, 7.3 ppm | 6.5-8.0 ppm |

| ¹H NMR: -OH | 5.5 ppm | 4.0-7.0 ppm |

| ¹H NMR: -NH₂ | 4.2 ppm | 3.0-5.0 ppm |

| ¹³C NMR: C-OH | 150 ppm | 145-160 ppm |

| ¹³C NMR: C-Cl | 125, 128 ppm | 120-135 ppm |

| ¹³C NMR: C-NH₂ | 140 ppm | 135-150 ppm |

Molecular Dynamics and Conformational Analysis

While quantum mechanics focuses on the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. rsc.org

MD simulations can model how this compound behaves in various environments, such as in different solvents or near a surface. rsc.org By simulating the interactions between the solute molecule and surrounding solvent molecules over time, MD can predict properties like solvation free energy and diffusion coefficients.

Given its structure, the behavior of this compound would vary significantly with the solvent's polarity.

In polar protic solvents (e.g., water, ethanol): The molecule would form strong hydrogen bonds through its -OH and -NH₃⁺ groups (in the hydrochloride form), leading to good solubility.

In non-polar solvents (e.g., benzene (B151609), hexane): The polar functional groups would interact poorly, leading to lower solubility. The dichlorinated aromatic ring, however, would have favorable interactions with non-polar environments.

These simulations are crucial for understanding the molecule's behavior in practical applications, such as in reaction media or biological systems.

Computational methods are also employed to study the relative stabilities of different isomers and tautomers.

Isomerism: 2-Amino-4,6-dichlorophenol has several positional isomers, such as 4-Amino-2,6-dichlorophenol (B1218435). researchgate.netnih.gov Detailed crystallographic data exists for this isomer, showing a planar molecule with extensive intermolecular hydrogen bonding. researchgate.netnih.gov Computational studies can calculate the relative energies of these different isomers, predicting which one is the most thermodynamically stable. The steric and electronic effects of the substituent positions play a major role in determining stability.

Tautomerism: Aminophenols can theoretically exist in tautomeric forms, such as a keto-imine form, through proton transfer. Quantum chemical calculations can determine the energy difference between the phenol-amine tautomer and its corresponding keto-imine form. For most substituted phenols, the aromatic phenol (B47542) form is significantly more stable. However, computational analysis can provide a definitive quantification of this energy difference and the height of the energy barrier for the tautomerization process in this compound.

Structure-Reactivity Relationships and Electronic Property Correlations of this compound

The electronic properties and reactivity of this compound are intricately governed by the interplay of its constituent functional groups. The presence of electron-donating and electron-withdrawing substituents on the phenol ring, coupled with the potential for intramolecular interactions, gives rise to a unique electronic landscape that dictates its chemical behavior. Computational chemistry provides powerful tools to dissect these relationships, offering insights into the molecule's stability, reactivity, and electronic characteristics.

Inductive and Resonance Effects of Halogen and Amino Substituents

The electronic character of the benzene ring in 2-Amino-4,6-dichlorophenol is significantly modulated by the inductive and resonance effects of its substituents: the amino (-NH2) group and the two chlorine (-Cl) atoms. These effects are fundamental in determining the electron density distribution across the aromatic system.

Conversely, the chlorine atoms at positions 4 and 6 are deactivating groups. Halogens are unique in that they exhibit a dual electronic nature. Due to their high electronegativity, they strongly withdraw electron density from the ring through the sigma bond, a phenomenon known as the inductive effect (-I). youtube.compressbooks.pub They also possess lone pairs of electrons that can be delocalized into the aromatic π-system, contributing a weak electron-donating resonance effect (+R). libretexts.org For halogens, the inductive effect is significantly stronger than the resonance effect, leading to a net withdrawal of electron density from the ring and thus deactivating it towards electrophilic attack. libretexts.org

The interplay of these effects is summarized in the following table:

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring Electron Density |

| Amino (-NH2) | 2 | Weakly Withdrawing | Strongly Donating | Donating (Activating) |

| Chlorine (-Cl) | 4 | Strongly Withdrawing | Weakly Donating | Withdrawing (Deactivating) |

| Chlorine (-Cl) | 6 | Strongly Withdrawing | Weakly Donating | Withdrawing (Deactivating) |

| Ammonium (B1175870) (-NH3+) | 2 | Strongly Withdrawing | None | Strongly Withdrawing (Deactivating) |

This table presents a qualitative summary of the electronic effects of the substituents on the phenol ring.

Role of Intramolecular Hydrogen Bonding on Stability and Properties

In the free base form of 2-Amino-4,6-dichlorophenol, the ortho positioning of the amino and hydroxyl groups facilitates the formation of an intramolecular hydrogen bond (O-H···N). bohrium.com This interaction, where the hydroxyl group acts as the hydrogen bond donor and the nitrogen of the amino group acts as the acceptor, leads to the formation of a stable six-membered ring-like structure. bohrium.com

Theoretical and spectroscopic studies on similar ortho-substituted phenols, such as 2-aminophenol (B121084), have demonstrated the significance of this intramolecular hydrogen bonding. bohrium.comnih.gov This interaction has several important consequences for the molecule's stability and properties:

Conformational Rigidity: The hydrogen bond locks the hydroxyl and amino groups in a specific orientation, reducing the conformational flexibility of the molecule. ustc.edu.cn

Influence on Acidity and Basicity: The involvement of the hydroxyl proton in the hydrogen bond can decrease its acidity, while the interaction with the amino group's lone pair can reduce its basicity.

Spectroscopic Signatures: The presence of the intramolecular hydrogen bond can be observed in spectroscopic data, such as a red shift in the O-H stretching frequency in the infrared (IR) spectrum. bohrium.com

The following table illustrates hypothetical changes in bond lengths and angles due to intramolecular hydrogen bonding in the free base, based on general principles observed in similar compounds.

| Parameter | Without H-Bond (Estimated) | With O-H···N H-Bond (Estimated) |

| O-H Bond Length | ~0.96 Å | ~0.98 Å |

| H···N Distance | > 2.5 Å | ~1.8 - 2.0 Å |

| O-H···N Angle | N/A | ~140° - 160° |

| C-O-H Angle | ~109° | ~105° - 107° |

| C-N-H Angle | ~120° | ~118° |

This table provides estimated geometric parameters to illustrate the effects of intramolecular hydrogen bonding and are not based on direct experimental data for this specific molecule.

Prediction of Reactivity Sites based on Frontier Molecular Orbitals (HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The energy and spatial distribution of these orbitals in this compound provide critical insights into its reactivity.

Highest Occupied Molecular Orbital (HOMO): The HOMO represents the orbital from which an electron is most easily removed. In phenolic compounds, the HOMO is typically a π-orbital with significant contributions from the electron-rich aromatic ring and the oxygen atom of the hydroxyl group. rjpn.orgresearchgate.net In 2-Amino-4,6-dichlorophenol, the electron-donating amino group (in its free base form) would further elevate the energy of the HOMO and contribute to its density. researchgate.net For the hydrochloride salt, where the amino group is protonated and becomes electron-withdrawing, the HOMO energy would be lowered, and its distribution might be more concentrated on the phenolic ring and the hydroxyl oxygen.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the orbital that most readily accepts an electron. For substituted phenols, the LUMO is generally a π*-antibonding orbital distributed over the aromatic ring. rjpn.org The presence of electron-withdrawing chlorine atoms in this compound would lower the energy of the LUMO, making the molecule a better electron acceptor. nih.gov

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. semanticscholar.org The combination of a hydroxyl group and two chlorine atoms on the phenol ring suggests a moderately sized HOMO-LUMO gap.

Computational studies, such as those employing Density Functional Theory (DFT), can precisely calculate the energies and visualize the spatial distributions of the HOMO and LUMO. researchgate.net While specific DFT calculations for this compound are not prevalent in the literature, analysis of related compounds allows for a qualitative prediction. The regions of the molecule where the HOMO is localized are indicative of sites susceptible to electrophilic attack, while regions with high LUMO density are prone to nucleophilic attack.

The following table provides hypothetical HOMO and LUMO energy values and the resulting energy gap, typical for similar substituted phenols, to illustrate the concept.

| Molecular Orbital | Energy (eV) - Illustrative |

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 7.3 |

These energy values are for illustrative purposes and represent typical ranges found for substituted phenols in computational studies. They are not experimental values for this compound.

Chemical Transformations and Reaction Mechanisms of 2 Amino 4,6 Dichlorophenol Hydrochloride

Reactions Involving the Amino Group

The primary amino group is a key site for nucleophilic reactions, including diazotization, acylation, and condensation.

The primary aromatic amino group of 2-Amino-4,6-dichlorophenol (B1218851) can be converted to a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). The resulting diazonium salt is an important synthetic intermediate.

The presence of electron-withdrawing chlorine atoms on the ring can stabilize the diazonium salt. thieme-connect.de In the case of 2-Amino-4,6-dichlorophenol, diazotization can lead to the formation of a stable o-quinone diazide (a diazo oxide) through the spontaneous loss of hydrochloric acid. thieme-connect.de This intermediate is highly reactive and can subsequently undergo azo coupling reactions. thieme-connect.de

A specific application of this reaction is in the synthesis of cyanoformazan dyes. In a documented procedure, 2-Amino-4,6-dichlorophenol is treated with sodium nitrite in the presence of hydrochloric acid and ice to form the corresponding diazo oxide. This intermediate is then coupled with a compound containing an active methylene (B1212753) group, such as cyanoacetic acid, in a basic medium (NaOH solution) at low temperatures. This azo coupling reaction yields a 1,5-bis(2-hydroxy-3,5-dichlorophenyl)-3-cyanoformazan dye, which has applications in analytical chemistry for the determination of metal ions like magnesium. googleapis.com

Table 1: Diazotization and Azo Coupling of 2-Amino-4,6-dichlorophenol

| Reactant | Reagents | Intermediate | Coupling Partner | Product |

|---|

The nucleophilic amino group readily reacts with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (under coupling conditions) to form stable amide bonds. This reaction is fundamental to the synthesis of several important pharmaceutical compounds.

A prominent example is the synthesis of the anthelmintic drug Oxyclozanide. cionpharma.com In this process, 2-Amino-4,6-dichlorophenol serves as the key amine component. cionpharma.com It is condensed with a derivative of salicylic (B10762653) acid, specifically 2,3,5,6-tetrachlorobenzoic acid or its acid chloride, to form the final amide product. archive.org One synthetic route involves reacting 2-Amino-4,6-dichlorophenol with 3,5,6-trichlorosalicylic acid using a chlorinating agent like phosphorus oxychloride (POCl₃) in a non-protic solvent such as 1,2-dichloroethane (B1671644) at elevated temperatures. archive.org This acylation connects the two aromatic rings via an amide linkage, creating the complex structure of Oxyclozanide. cionpharma.comarchive.org The reaction highlights the role of 2-Amino-4,6-dichlorophenol as an essential building block in pharmaceutical manufacturing. cionpharma.com

Table 2: Acylation Reaction for Oxyclozanide Synthesis

| Amine Component | Acylating Agent | Coupling Agent/Conditions | Product |

|---|---|---|---|

| 2-Amino-4,6-dichlorophenol | 3,5,6-Trichlorosalicylic acid | POCl₃, 1,2-Dichloroethane, 110°C | Oxyclozanide |

The primary amino group of 2-Amino-4,6-dichlorophenol can undergo condensation reactions with the carbonyl group of aldehydes or ketones to form imines, also known as Schiff bases. archive.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. archive.orggoogle.com

The general mechanism proceeds via nucleophilic attack of the amino group on the carbonyl carbon, forming an unstable carbinolamine intermediate. google.com Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the C=N double bond of the imine. google.com While specific examples of Schiff base formation starting from 2-Amino-4,6-dichlorophenol are not extensively detailed in the searched literature, this is a characteristic reaction of primary aromatic amines and is expected to proceed with suitable aldehydes or ketones. googleapis.comgoogle.com Such reactions are often reversible by hydrolysis under acidic conditions. google.com

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is generally less nucleophilic than the amino group but can participate in important reactions like etherification and esterification, often requiring specific conditions to prevent side reactions at the amino group.

Etherification (O-Alkylation): The formation of an ether from the hydroxyl group of 2-Amino-4,6-dichlorophenol requires its conversion into a more potent nucleophile, the phenoxide ion, typically by using a base. However, the presence of the amino group complicates this, as many bases can also deprotonate the -NH₂ group or catalyze unwanted side reactions. A common strategy for the selective O-alkylation of aminophenols involves first protecting the amino group. For example, the amino group can be reversibly condensed with an aldehyde like benzaldehyde (B42025) to form a Schiff base. The hydroxyl group of the resulting imine can then be alkylated with an alkyl halide in the presence of a base like potassium carbonate. Finally, acidic hydrolysis removes the protecting group, revealing the original amino function and yielding the O-alkylated aminophenol.

Esterification (O-Acylation): Selective esterification of the hydroxyl group can be achieved under acidic conditions. google.com In a strong acid medium, the more basic amino group is protonated to form an ammonium (B1175870) salt (-NH₃⁺). This protonation deactivates the nitrogen as a nucleophile, allowing the less basic hydroxyl group to react selectively with an acylating agent like an acyl chloride or anhydride. google.com This method provides a direct route to O-acyl derivatives without the need for protection and deprotection steps.

While these are established methods for the selective modification of aminophenols, specific documented examples of etherification or esterification of 2-Amino-4,6-dichlorophenol were not found in the reviewed literature.

Aromatic Substitution and Derivatization

Further substitution on the aromatic ring of 2-Amino-4,6-dichlorophenol is influenced by the directing effects of the existing substituents. The amino (-NH₂) and hydroxyl (-OH) groups are strongly activating, ortho-, para-directing groups. The chloro (-Cl) atoms are deactivating but are also ortho-, para-directors.

The available positions for electrophilic aromatic substitution are C3 and C5.

Position 3: This position is ortho to the activating -NH₂ group and meta to the activating -OH group.

Position 5: This position is para to the -NH₂ group and ortho to the -OH group.

Despite these theoretical considerations, specific examples of further aromatic substitution reactions, such as nitration or halogenation, on the 2-Amino-4,6-dichlorophenol ring are not well-documented in the surveyed scientific literature.

Nucleophilic Aromatic Substitution (SNAr) at Chlorine-Bearing Positions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for 2-Amino-4,6-dichlorophenol, though it is not the most favored transformation without further activation. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, chlorine) to stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.govlibretexts.org In 2-Amino-4,6-dichlorophenol, the amino and hydroxyl groups are electron-donating, which generally disfavors the formation of the anionic Meisenheimer complex required for a classical SNAr reaction.

However, under certain conditions, such as reaction with very strong nucleophiles or through alternative mechanistic pathways, substitution of the chlorine atoms can be induced. For the SNAr reaction to proceed, the amino group would likely need to be in its protonated form (-NH₃⁺), as the hydrochloride salt, which acts as a deactivating group, making the ring more electron-deficient and thus more susceptible to nucleophilic attack.

A general representation of an SNAr reaction on this molecule with a generic nucleophile (Nu⁻) is shown below. The reaction would proceed via a two-step addition-elimination mechanism, or potentially a concerted SNAr pathway. nih.gov

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu⁻) | Potential Product | Position of Substitution |

|---|---|---|

| Methoxide (CH₃O⁻) | 2-Amino-4-chloro-6-methoxyphenol or 2-Amino-6-chloro-4-methoxyphenol | C4 or C6 |

| Ammonia (NH₃) | 2,4-Diamino-6-chlorophenol or 2,6-Diamino-4-chlorophenol | C4 or C6 |

The regioselectivity of the substitution (at C4 vs. C6) would be influenced by the combined electronic effects of the -NH₂ and -OH groups and steric hindrance.

Recent research has also highlighted radical-mediated SNAr pathways for halophenols. osti.gov This involves the initial formation of a phenoxyl radical, which acts as a powerful electron-withdrawing group, thereby activating the ring for nucleophilic attack. osti.gov This alternative mechanism could be relevant for the substitution reactions of 2-Amino-4,6-dichlorophenol.

Electrophilic Aromatic Substitution on the Activated Ring

The aromatic ring of 2-Amino-4,6-dichlorophenol is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating resonance effects of the hydroxyl and amino groups. byjus.com These groups direct incoming electrophiles to the positions ortho and para to themselves. In this molecule, the C3 and C5 positions are the only available sites for substitution.

The directing effects of the substituents are as follows:

-OH group: ortho-, para-directing (activates C3 and C5)

-NH₂ group: ortho-, para-directing (activates C3 and C5)

Given that both the -OH and -NH₂ groups strongly activate the C3 and C5 positions, electrophilic substitution is expected to occur readily at these sites. Under acidic conditions, the -NH₂ group is protonated to -NH₃⁺, which is a strong deactivating and meta-directing group. This would significantly reduce the reactivity of the ring and direct incoming electrophiles to the meta position relative to itself, which is C5.

Common EAS reactions include halogenation, nitration, and sulfonation.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile (E⁺) | Reagents | Potential Product |

|---|---|---|---|

| Bromination | Br⁺ | Br₂ in a non-polar solvent | 2-Amino-3-bromo-4,6-dichlorophenol |

| Nitration | NO₂⁺ | Dilute HNO₃ | 2-Amino-4,6-dichloro-3-nitrophenol |

Due to the high activation of the ring, polysubstitution can be a competing reaction, although the existing steric hindrance from the chloro and amino/hydroxyl groups may limit this.

Mechanistic Investigations of Key Reactions

Kinetic Studies of Reaction Rates

While specific kinetic data for reactions involving 2-Amino-4,6-dichlorophenol hydrochloride are not extensively documented in publicly accessible literature, the rates of analogous SNAr reactions have been studied in detail, providing a framework for understanding its reactivity.

Kinetic studies of SNAr reactions, such as the aminolysis of 1-chloro-2,4-dinitrobenzene (B32670), demonstrate that the reaction rates are dependent on the concentration of both the substrate and the nucleophile, as well as the nature of the solvent. researchgate.netuchile.cl For instance, the reaction of 1-chloro-2,4-dinitrobenzene with various amines shows second-order kinetics, and the rate constants are influenced by the polarity of the solvent and the basicity of the amine. uchile.cl

Table 3: Representative Second-Order Rate Constants (kN) for SNAr of 2,4-Dinitrochlorobenzene (DNCB) with Amines in Different Solvents

| Nucleophile | Solvent | kN (M⁻¹s⁻¹) |

|---|---|---|

| Piperidine | n-Hexane | 0.045 |

| Piperidine | Methanol (B129727) | 4.4 |

| n-Butylamine | n-Hexane | 0.0019 |

Data is illustrative and sourced from analogous systems.

These studies indicate that polar solvents generally accelerate SNAr reactions by stabilizing the charged Meisenheimer complex intermediate. The rate of reaction is also typically faster with more basic and less sterically hindered nucleophiles. For 2-Amino-4,6-dichlorophenol, the reaction rates in SNAr would be expected to be significantly lower than those for dinitro-activated systems due to the presence of electron-donating groups.

In electrophilic aromatic substitution, the rate-determining step is the initial attack of the electrophile on the aromatic ring to form the sigma complex (or arenium ion). The stability of this intermediate directly influences the reaction rate. For 2-Amino-4,6-dichlorophenol, the strong electron-donating ability of the -OH and -NH₂ groups would stabilize the positive charge in the sigma complex, leading to a fast reaction rate, often difficult to control.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is crucial for a complete understanding of reaction mechanisms. In SNAr reactions, the key intermediate is the Meisenheimer complex , a resonance-stabilized anionic adduct formed from the nucleophilic attack on the aromatic ring. libretexts.orgwikipedia.org While often transient, stable Meisenheimer complexes have been isolated and characterized, particularly when the aromatic ring is highly electron-deficient. wikipedia.org Their structures are typically confirmed using techniques like NMR and UV-Vis spectroscopy. wikipedia.org For a reaction involving 2-Amino-4,6-dichlorophenol, the corresponding Meisenheimer complex would be less stable due to the electron-donating nature of the amino and hydroxyl groups. However, its transient formation is a cornerstone of the stepwise SNAr mechanism. Recent studies also suggest that some SNAr reactions may proceed through a concerted mechanism where no discrete intermediate is formed, but rather a single transition state. nih.govnih.gov

In electrophilic aromatic substitution, the reaction proceeds through a resonance-stabilized carbocation known as a sigma complex or arenium ion . This intermediate is formed when the electrophile attacks the π-system of the aromatic ring, temporarily disrupting its aromaticity. The positive charge of the sigma complex is delocalized across the ring, primarily at the positions ortho and para to the point of electrophilic attack. The stability of this intermediate is enhanced by electron-donating groups. For 2-Amino-4,6-dichlorophenol, the -OH and -NH₂ groups would effectively stabilize the sigma complex through resonance, facilitating the reaction. The detection of these transient species often requires specialized techniques such as low-temperature NMR spectroscopy. researchgate.net

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-4,6-dichlorophenol |

| 2-Amino-4-chloro-6-methoxyphenol |

| 2-Amino-6-chloro-4-methoxyphenol |

| 2,4-Diamino-6-chlorophenol |

| 2,6-Diamino-4-chlorophenol |

| 2-Amino-4-chloro-6-(phenylthio)phenol |

| 2-Amino-6-chloro-4-(phenylthio)phenol |

| 2-Amino-3-bromo-4,6-dichlorophenol |

| 2-Amino-4,6-dichloro-3-nitrophenol |

| 2-Amino-4,6-dichloro-3-sulfonic acid phenol (B47542) |

| 1-chloro-2,4-dinitrobenzene |

| Piperidine |

| n-Butylamine |

| Methanol |

Derivatives and Analogs of 2 Amino 4,6 Dichlorophenol Hydrochloride in Non Biological Applications

Role as a Synthon in Complex Organic Synthesis

As a synthon, or synthetic building block, 2-Amino-4,6-dichlorophenol (B1218851) hydrochloride provides a foundational structure for constructing more complex molecules. The presence of multiple reactive sites—the amino group, the phenolic hydroxyl group, and the activated aromatic ring—allows for a diverse range of chemical transformations. This versatility is harnessed in the production of advanced fine chemicals and a variety of heterocyclic compounds.

Precursor for Advanced Fine Chemicals